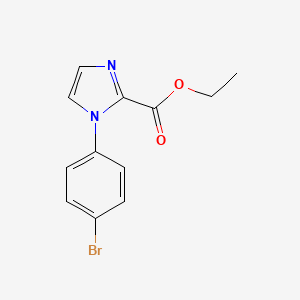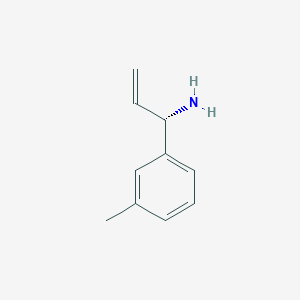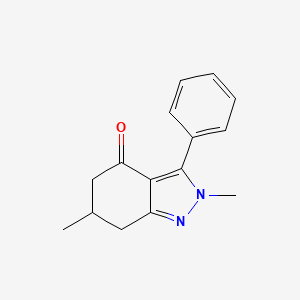![molecular formula C13H18ClN3O2 B13053881 Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate](/img/structure/B13053881.png)
Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate is a synthetic organic compound belonging to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a pyrido[4,3-D]pyrimidine core, which is a fused bicyclic ring system containing nitrogen atoms
準備方法
The synthesis of Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrido[4,3-D]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the chloro substituent is often accomplished via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride. The final step involves esterification to introduce the ethyl butanoate moiety, typically using reagents like ethanol and a suitable acid catalyst.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a useful building block for the development of new materials and catalysts.
Biology: This compound can be used in the study of biological processes involving heterocyclic compounds. It may serve as a probe or ligand in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing. It may exhibit pharmacological activity, making it a candidate for drug development.
Industry: Its chemical properties make it suitable for use in various industrial applications, including the production of specialty chemicals and agrochemicals.
作用機序
The mechanism of action of Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the pyrido[4,3-D]pyrimidine core suggests potential interactions with nucleic acids or proteins, which could influence biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate can be compared with other similar compounds, such as:
Ethyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate: This compound features a similar pyrido ring system but differs in the position of the nitrogen atoms and the presence of a pyrazine ring.
tert-Butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate: This compound has a similar pyrimidine core but includes additional chloro substituents and a tert-butyl ester group.
特性
分子式 |
C13H18ClN3O2 |
|---|---|
分子量 |
283.75 g/mol |
IUPAC名 |
ethyl 4-(2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)butanoate |
InChI |
InChI=1S/C13H18ClN3O2/c1-2-19-12(18)4-3-6-17-7-5-11-10(9-17)8-15-13(14)16-11/h8H,2-7,9H2,1H3 |
InChIキー |
IBRKPPLHBCDFDV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCN1CCC2=NC(=NC=C2C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13053808.png)


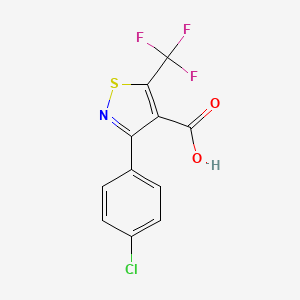
![6-((Tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13053824.png)

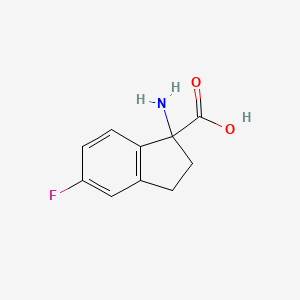

![(1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13053862.png)
